molecular formula C7H16NO2+ B1216132 Acetylcholine CAS No. 51-84-3

Acetylcholine

Cat. No.: B1216132
CAS No.: 51-84-3
M. Wt: 146.21 g/mol
InChI Key: OIPILFWXSMYKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylcholine is an organic compound that functions as a neurotransmitter in the brain and body of many types of animals, including humans. It is an ester of acetic acid and choline. This compound is the primary neurotransmitter of the parasympathetic nervous system, which contracts smooth muscles, dilates blood vessels, increases bodily secretions, and slows heart rate . It plays a crucial role in muscle activation, memory, and cognition .

Mechanism of Action

Target of Action

Acetylcholine (ACh) is an organic compound that functions as a neurotransmitter in many types of animals, including humans . It primarily targets two types of receptors: muscarinic this compound receptors (mAChRs) and nicotinic this compound receptors (nAChRs) . These receptors are found in various tissues throughout the body, including the brain, skeletal muscles, and many other organs .

Mode of Action

When released from nerve endings, ACh binds to this compound receptors on the surface of cells, causing sodium channels to open . This allows an action potential to travel along cells, triggering a process that opens the L-type calcium channel . The binding of ACh to its receptors changes the permeability of the membrane, causing channels to open that allow positively charged sodium ions to flow into the muscle cell . If successive nerve impulses accumulate at a sufficiently high frequency, sodium channels along the end-plate membrane become fully activated, resulting in muscle cell contraction .

Biochemical Pathways

ACh regulates a wide variety of physiological responses, including apoptosis, cellular proliferation, and neuronal differentiation . It is known that activation of AChRs increases cellular proliferation and neurogenesis . Regulation of intracellular calcium through AChRs may underlie the many functions of ACh . Activation of diverse signaling molecules such as Ras-mitogen-activated protein kinase, phosphatidylinositol 3-kinase-Akt, protein kinase C, and c-Src is modulated by AChRs .

Pharmacokinetics

It is useful in some ophthalmological applications .

Result of Action

The binding of ACh to its receptors has various molecular and cellular effects. In the brain, ACh functions as a neurotransmitter and as a neuromodulator . It plays an important role in arousal, attention, memory, and motivation . ACh also influences how male finches perform courtship songs by acting on a region of the premotor cortex . Moreover, ACh has been shown to promote cytoskeleton organization, cellular proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ACh. For example, male Bengalese finches naturally alter their song performance depending on their audience. Each male has his own song that he rehearses alone. When aroused and courting a female, the male produces a song that is more stereotypical (less variable), longer, and faster . This suggests that environmental factors such as the presence of a potential mate can influence the action of ACh.

Biochemical Analysis

Biochemical Properties

Acetylcholine is synthesized from choline and acetyl coenzyme A by the enzyme choline acetyltransferase. It is stored in vesicles at the ends of cholinergic neurons and released into the synaptic cleft upon the arrival of a nerve impulse . This compound interacts with two main types of receptors: nicotinic and muscarinic receptors. Nicotinic receptors are ligand-gated ion channels that, when bound by this compound, allow the diffusion of sodium and potassium ions, leading to muscle contraction . Muscarinic receptors, on the other hand, are G-protein-coupled receptors that mediate various physiological responses, including heart rate modulation and glandular secretion .

Cellular Effects

This compound has diverse effects on different cell types and cellular processes. In muscle cells, it binds to nicotinic receptors at the neuromuscular junction, causing muscle contraction . In the central nervous system, this compound influences cognitive functions such as memory, attention, and learning by acting on cholinergic neurons . It also plays a role in regulating REM sleep and modulating synaptic plasticity . Additionally, this compound affects smooth muscle cells by binding to muscarinic receptors, leading to muscle relaxation or contraction depending on the receptor subtype .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific receptors on the target cell membrane. Nicotinic receptors, when activated by this compound, open ion channels that allow the influx of sodium ions and efflux of potassium ions, leading to depolarization and muscle contraction . Muscarinic receptors, upon binding this compound, activate G-proteins that modulate various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C . These pathways result in changes in cellular activities such as enzyme activation, ion channel modulation, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is rapidly hydrolyzed by the enzyme acetylcholinesterase into choline and acetate, which limits its duration of action . This rapid degradation ensures that this compound’s effects are transient and tightly regulated. Long-term studies have shown that prolonged exposure to this compound can lead to receptor desensitization and downregulation, affecting cellular responsiveness . Additionally, this compound’s stability can be influenced by factors such as temperature and pH, which can impact its efficacy in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of this compound can stimulate physiological responses such as muscle contraction and glandular secretion . High doses can lead to toxic effects, including muscle paralysis and respiratory failure due to overstimulation of nicotinic receptors . Studies have also shown that this compound can have varying effects on different tissues, with some tissues being more sensitive to its actions than others .

Metabolic Pathways

This compound is synthesized from choline and acetyl coenzyme A by the enzyme choline acetyltransferase . Once released into the synaptic cleft, this compound is rapidly hydrolyzed by acetylcholinesterase into choline and acetate . The choline is then reabsorbed by the presynaptic neuron and reused for this compound synthesis . This recycling process is essential for maintaining adequate levels of this compound for neurotransmission .

Transport and Distribution

This compound is transported within neurons in vesicles and released into the synaptic cleft upon stimulation . It binds to receptors on the postsynaptic membrane, initiating a response in the target cell . In the central nervous system, this compound is distributed in various brain regions, including the hippocampus, cortex, and basal forebrain, where it plays a role in cognitive functions . In the peripheral nervous system, this compound is found at neuromuscular junctions and autonomic ganglia .

Subcellular Localization

This compound is localized at cholinergic synapses, where it is stored in synaptic vesicles . Upon release, it binds to receptors on the postsynaptic membrane, leading to the activation of downstream signaling pathways . The enzyme acetylcholinesterase, which degrades this compound, is also localized at the synapse to ensure rapid termination of its action . This precise localization is crucial for the efficient transmission of nerve impulses and the regulation of synaptic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcholine can be synthesized through the reaction of choline with acetyl coenzyme A, catalyzed by the enzyme choline acetyltransferase . This reaction occurs in nerve terminals and is essential for the production of this compound in the body.

Industrial Production Methods: Industrial production of this compound involves the chemical synthesis of choline, followed by its acetylation. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Acetylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPILFWXSMYKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate)
Record name Acetylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8075334
Record name Acetylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51-84-3, 14047-05-3
Record name Acetylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (14C)-Acetylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcholine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-acetoxyethyl)trimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 °C
Record name Acetylcholine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylcholine
Reactant of Route 2
Reactant of Route 2
Acetylcholine
Reactant of Route 3
Reactant of Route 3
Acetylcholine
Reactant of Route 4
Reactant of Route 4
Acetylcholine
Reactant of Route 5
Reactant of Route 5
Acetylcholine
Reactant of Route 6
Reactant of Route 6
Acetylcholine
Customer
Q & A

A: Acetylcholine's effect on muscle contraction is dependent on the muscle type. In longitudinal and inner circular muscle layers of the canine small intestine, this compound induces spike-dependent contractions, relying on the generation of action potentials. Conversely, in the outer circular muscle layer of the same organ, this compound causes spike-independent contractions, where contraction occurs without the need for action potentials. This difference highlights the diverse mechanisms of this compound's action on muscle tissue. []

A: Yes, while this compound can induce a pacemaker shift in the rabbit sinus node, its effects can be dominated by the simultaneous addition of adrenaline. [] This suggests a complex interplay between the parasympathetic and sympathetic nervous systems in regulating cardiac pacemaker activity.

A: No, this compound's effect on the spleen can be complex and vary depending on factors like species and route of administration. Intravenous injection has produced inconsistent results across studies, with observations ranging from decreased splenic volume to an initial decrease followed by an increase, or even solely an increase. These variations highlight the need to consider experimental conditions when interpreting this compound's effects on the spleen. []

A: this compound can modulate the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. Research shows that this compound, through its action on the sinoatrial node, can suppress the frequency-increasing effects of norepinephrine. This highlights the complex interplay between these two neurotransmitters in regulating heart rate. []

A: this compound has the molecular formula C7H16NO2 and a molecular weight of 146.21 g/mol. []

ANone: While the provided research papers don't focus on spectroscopic characterization, detailed spectroscopic data for this compound, including NMR, IR, and mass spectrometry, can be found in various chemical databases like PubChem and ChemSpider.

A: this compound is known to be rapidly hydrolyzed by the enzyme acetylcholinesterase. [] This rapid degradation necessitates specific experimental considerations when working with this compound, such as using appropriate enzyme inhibitors or rapid inactivation techniques like microwave irradiation to accurately measure its levels in biological samples. []

ANone: this compound itself does not possess catalytic properties. It functions as a neurotransmitter, transmitting signals between nerve cells and other target cells.

A: Yes, NMR studies have investigated the interactions between this compound and its nicotinic receptors. By examining the T1 relaxation of this compound protons in the presence of receptor peptides, researchers can gain insights into ligand binding affinities and specificities. []

A: Yes, even small structural changes to this compound can dramatically alter its activity. For example, the addition of a methyl group to this compound creates acetylthiocholine, a molecule that still interacts with cholinergic systems but exhibits different potency and selectivity compared to this compound. []

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into specific formulation strategies for enhancing its stability, solubility, or bioavailability.

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into SHE regulations.

A: this compound is rapidly hydrolyzed by the enzyme acetylcholinesterase, primarily at cholinergic synapses, breaking it down into choline and acetic acid. This rapid degradation is crucial for terminating this compound's signaling activity and preventing excessive stimulation of cholinergic receptors. []

A: One method involves sacrificing animals via microwave irradiation, which rapidly inactivates metabolic enzymes, preserving this compound levels. Subsequent analysis by high-performance liquid chromatography with electrochemical detection allows for the quantification of this compound in tissues like the iris-ciliary body. []

ANone: Various model systems, both in vitro and in vivo, are used to investigate the effects of this compound. These include:

  • Isolated tissues: Researchers utilize preparations like the guinea pig ileum [] and rabbit carotid arteries [] to study the direct effects of this compound on muscle contraction and relaxation.
  • Cultured cells: Cell lines like rat alveolar macrophages [] are employed to investigate the impact of this compound on cellular processes, such as inflammation.
  • Whole animal models: Studies in living animals, such as the investigation of this compound's effects on the spleen in cats, dogs, and rabbits, provide insights into its systemic actions and physiological roles. []

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss resistance mechanisms or cross-resistance related to this compound.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss its toxicological profile or safety aspects.

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into specific drug delivery and targeting strategies for this compound or its analogs.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss the use of biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to this compound.

ANone: Researchers employ a variety of analytical methods to study this compound and its effects:

  • Electrophysiology: This technique measures electrical activity in cells and tissues, allowing researchers to directly observe the impact of this compound on neuronal signaling and muscle contraction. [, , , , ]
  • High-performance liquid chromatography (HPLC): Coupled with electrochemical detection, HPLC enables the precise quantification of this compound levels in biological samples, providing insights into its synthesis, release, and degradation. []
  • Fluorescence microscopy: By labeling presynaptic components with fluorescent tags, researchers can visualize their incorporation into cell membranes, providing valuable information about the localization and dynamics of this compound release machinery. []
  • Intravital microscopy: This technique allows for real-time observation of blood flow and vessel diameter changes in living tissues, enabling researchers to study the effects of this compound on microcirculation. []

ANone: The provided research papers primarily focus on this compound's biological activity and do not extensively discuss its environmental impact or degradation pathways.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not delve into specific studies on its dissolution rate, solubility in various media, or the impact of these factors on its bioavailability and efficacy.

ANone: The provided research papers primarily focus on this compound's biological activity and do not extensively discuss the validation of specific analytical methods used to characterize or quantify this compound.

ANone: The provided research papers primarily focus on this compound's biological activity and do not extensively discuss quality control and assurance measures related to its production or use.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss its potential immunogenicity or ability to elicit immunological responses.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss its interactions with drug transporters.

ANone: The provided research papers primarily focus on this compound's mechanisms of action and do not extensively discuss its potential to induce or inhibit drug-metabolizing enzymes.

A: As a naturally occurring neurotransmitter, this compound exhibits inherent biocompatibility and is readily biodegradable through enzymatic hydrolysis by acetylcholinesterase. []

ANone: Yes, several classes of drugs and toxins can either mimic or block the effects of this compound:

  • Carbachol: A synthetic this compound analog that activates both muscarinic and nicotinic receptors. []
  • Levamisole: A nematode anthelmintic drug that acts as a cholinergic agonist, stimulating this compound receptors. []
  • Atropine: A naturally occurring alkaloid that selectively blocks muscarinic this compound receptors. [, , ]
  • D-Tubocurarine: A plant alkaloid that acts as a competitive antagonist at nicotinic this compound receptors, primarily at the neuromuscular junction. [, ]
  • Hexamethonium: A ganglion-blocking drug that inhibits nicotinic this compound receptors, primarily at autonomic ganglia. []
  • α-Neurotoxins: Peptides found in snake venoms, such as α-bungarotoxin and α-cobratoxin, that bind irreversibly to nicotinic this compound receptors, blocking this compound binding. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.